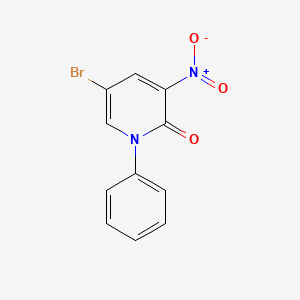

5-Bromo-3-nitro-1-phenylpyridin-2(1H)-one

Description

Significance of Pyridinone Heterocycles in Organic Chemistry Research

The 2(1H)-pyridinone ring is a prominent heterocyclic scaffold that has garnered significant attention in organic chemistry research. nih.gov This six-membered nitrogen-containing heterocycle is structurally related to pyridine (B92270) and is considered an important pharmacophore due to its presence in numerous natural products and synthetically developed molecules with a wide array of biological activities. nih.govnih.gov The pyridinone core can act as both a hydrogen bond donor and acceptor, which allows for diverse interactions with biological targets. researchgate.net

The versatility of the 2(1H)-pyridinone system is also evident in its role as a key synthetic intermediate. researchgate.net Its unique electronic properties and multiple reactive sites allow for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex heterocyclic systems. nih.gov Researchers have utilized pyridinone derivatives in a range of applications, from medicinal chemistry to materials science, underscoring the fundamental importance of this heterocyclic motif. numberanalytics.com

Overview of Substituted Pyridinone Systems as Research Subjects

Substituted pyridinone systems are a major focus of academic and industrial research due to the profound impact that different functional groups have on the chemical and physical properties of the core scaffold. The introduction of substituents at various positions on the pyridinone ring allows for the fine-tuning of its electronic nature, solubility, and steric profile. nih.gov This modularity is crucial for developing compounds with specific, desired functionalities.

For instance, the addition of aryl groups to the nitrogen atom (N-aryl pyridinones) has been shown to enhance biological activity in certain contexts. nih.gov Halogenation and nitration of the pyridinone ring are common strategies to modulate its reactivity, making it amenable to further functionalization through nucleophilic substitution or cross-coupling reactions. The resulting polysubstituted pyridinones are often explored for their potential as therapeutic agents, with derivatives showing promise as antibacterial, anticancer, and antiviral agents. nih.gov The systematic study of these substituted systems provides valuable insights into structure-activity relationships (SAR). nih.gov

Rationale for Academic Investigation of 5-Bromo-3-nitro-1-phenylpyridin-2(1H)-one as a Model Compound

The specific compound, this compound, serves as an excellent model for academic investigation due to the unique combination of its substituents. The pyridinone core is functionalized with three distinct groups that impart a rich and complex chemical character to the molecule.

The rationale for its investigation can be broken down as follows:

Electronic Effects: The presence of a strongly electron-withdrawing nitro group at the 3-position, a halogen (bromo) group at the 5-position, and an aryl (phenyl) group at the 1-position creates a highly electron-deficient aromatic system. This electronic profile makes the compound an interesting substrate for studying various chemical reactions, particularly nucleophilic aromatic substitution.

Steric Influence: The phenyl group at the nitrogen atom introduces significant steric bulk, which can influence the regioselectivity and stereoselectivity of reactions involving the pyridinone ring.

Synthetic Utility: As a highly functionalized heterocycle, this compound is a versatile precursor for the synthesis of more complex molecular architectures. The bromo and nitro groups can be readily transformed into other functional groups, providing access to a diverse library of pyridinone derivatives.

Due to the scarcity of direct research on this compound, much of its predicted chemistry is inferred from studies on the parent compound, 5-Bromo-3-nitro-2(1H)-pyridinone, and other N-phenyl pyridinone derivatives.

Interactive Data Tables

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₃BrN₂O₃ | PubChem |

| Molecular Weight | 218.99 g/mol | PubChem |

| Melting Point | 246-250 °C | Sigma-Aldrich |

| Form | Solid | Sigma-Aldrich |

| Color | Yellow | ChemicalBook |

| pKa | 6.31±0.10 (Predicted) | ChemicalBook |

Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | Spectra available for the parent compound | PubChem |

| ¹³C NMR | Data for related N-phenyl-2-pyridone is available | PubChem |

| Mass Spec | GC-MS data available for N-phenyl-2-pyridone | PubChem |

| IR | FTIR spectra available for N-phenyl-2-pyridone | PubChem |

Note: Spectroscopic data for the specific title compound is not publicly available. The data provided is for the parent compound or a closely related analogue.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-nitro-1-phenylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O3/c12-8-6-10(14(16)17)11(15)13(7-8)9-4-2-1-3-5-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLVAFBQYXYXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=C(C2=O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624700 | |

| Record name | 5-Bromo-3-nitro-1-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381233-93-8 | |

| Record name | 5-Bromo-3-nitro-1-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo 3 Nitro 1 Phenylpyridin 2 1h One

Retrosynthetic Analysis of the 5-Bromo-3-nitro-1-phenylpyridin-2(1H)-one Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. advancechemjournal.com For this compound, the key disconnections are the N-phenyl bond and the bonds forming the pyridinone ring.

The most logical initial disconnection is the bond between the pyridinone nitrogen and the phenyl ring. This simplifies the target molecule into two key synthons: 5-bromo-3-nitro-1H-pyridin-2-one and a phenyl cation equivalent, such as phenylboronic acid. This approach allows for the late-stage introduction of the phenyl group, a common strategy in medicinal chemistry for creating analogues.

Further deconstruction of the 5-bromo-3-nitro-1H-pyridin-2-one intermediate can be envisioned by breaking the bonds of the heterocyclic ring. This typically leads to acyclic precursors that can undergo cyclization. For instance, a disconnection of the C-N and C-C bonds of the ring could lead back to a substituted dicarbonyl compound and a nitrogen source like ammonia (B1221849).

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound

Precursor 1: 5-bromo-3-nitro-1H-pyridin-2-one synquestlabs.compharmaffiliates.com

Precursor 2: Phenylboronic Acid

Acyclic Precursors: Substituted malonic acid derivatives and ammonia or an amine.

This analysis highlights the main synthetic challenges: the formation of the substituted pyridinone ring and the subsequent N-arylation.

Classical and Contemporary Approaches for 2(1H)-Pyridinone Ring Formation.eurekaselect.comorganic-chemistry.org

The construction of the 2(1H)-pyridinone core is a pivotal step in the synthesis. A variety of methods, ranging from classical condensation reactions to modern catalytic approaches, can be employed.

A well-established method for synthesizing 2(1H)-pyridinones is through the condensation of 1,3-dicarbonyl compounds with active methylene (B1212753) compounds, such as cyanoacetamide, in the presence of a base. This is often followed by cyclization and aromatization to yield the desired pyridinone ring. nih.gov For the synthesis of the specific intermediate, 5-bromo-3-nitropyridin-2(1H)-one, this would require appropriately substituted starting materials.

An efficient one-pot synthesis of polysubstituted dihydropyridone derivatives has been reported using cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) with pyridine (B92270) as a catalyst. nih.gov While not directly yielding the target molecule, this illustrates the general strategy of building the pyridinone ring from acyclic precursors.

Annulation reactions, where a ring is built onto an existing molecular fragment, provide another route to 2(1H)-pyridinones. More contemporary methods often involve transition-metal-catalyzed processes. For instance, cobalt-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate can produce pyridinones in very good yields. organic-chemistry.org The applicability of such methods to the synthesis of a highly functionalized molecule like 5-bromo-3-nitropyridin-2(1H)-one would depend on the functional group tolerance of the catalytic system.

Introduction and Functionalization of the N1-Phenyl Moiety

The final key transformation is the introduction of the phenyl group onto the nitrogen atom of the pyridinone ring.

A highly effective method for N-arylation is the Chan-Lam coupling, which utilizes a copper catalyst to couple N-heterocycles with boronic acids. rsc.org This reaction is known for its mild conditions and broad substrate scope. The N-arylation of 5-bromo-3-nitro-1H-pyridin-2-one with phenylboronic acid would typically be carried out in the presence of a copper(II) salt, such as Cu(OAc)₂, and a base like pyridine or triethylamine, in a suitable solvent. mdpi.com

The use of copper catalysts for N-arylation of nitrogen-containing heterocycles is well-documented and offers a reliable route to the target molecule. acs.orgnih.govacs.org These reactions are often performed at room temperature, which is advantageous for substrates with sensitive functional groups like the nitro group. mdpi.com

| Catalyst | Base | Solvent | Temperature | Typical Yield |

| Cu(OAc)₂ | Pyridine | Dichloromethane | Room Temperature | Good to Excellent |

| CuI | Et₃N | DMSO | Room Temperature | Good |

| CuO Nanoparticles | K₂CO₃ | DMF | 110 °C | Excellent |

While copper-catalyzed coupling with boronic acids is a preferred method, other strategies for N-arylation exist. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. However, in the case of 5-bromo-3-nitro-1H-pyridin-2-one, the presence of the bromo substituent could lead to competitive C-Br arylation.

The classical Ullmann condensation, which involves the reaction of a haloarene with an amine in the presence of a copper catalyst at high temperatures, is generally less favored due to the harsh reaction conditions that might not be compatible with the nitro group.

Modern variations of these methods, often employing specific ligands to improve catalyst performance and reaction conditions, continue to be developed. sharif.edu

| Method | Catalyst System | Potential Advantages | Potential Disadvantages |

| Buchwald-Hartwig Amination | Palladium/Ligand | High efficiency | Potential for C-Br coupling |

| Ullmann Condensation | Copper | Low-cost catalyst | Harsh conditions, low functional group tolerance |

Regioselective Introduction of Nitro and Bromo Functionalities

The synthesis of this compound often proceeds through a stepwise functionalization of a pre-formed pyridinone ring. The order and method of introducing the nitro and bromo groups are critical for achieving the desired substitution pattern due to the directing effects of the substituents.

Synthesis of 3-Nitropyridinone Intermediates

The introduction of a nitro group at the C3 position is a key step in building the target molecule. Nitropyridine compounds are significant intermediates for preparing substituted pyridines used in various applications, including pharmaceuticals. google.com The nitration of pyridin-2-ones requires careful control of reagents and conditions to achieve regioselectivity.

A common method involves the direct nitration of the pyridinone precursor. For instance, the nitration of pyridines can be achieved using dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.noresearchgate.net Another established procedure for creating a related compound, 5-bromo-2-hydroxy-3-nitropyridine, involves treating 2-amino-5-bromopyridine (B118841) with fuming nitric acid in concentrated sulfuric acid. prepchem.com This reaction proceeds via diazotization of the amino group, followed by hydroxylation and nitration.

Table 1: Synthesis of 3-Nitro-2-pyridinone Intermediate

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-bromopyridine | 1. Fuming HNO₃, conc. H₂SO₄2. Ice water | 60°C, 2 hours | 5-Bromo-2-hydroxy-3-nitropyridine | Not specified | prepchem.com |

This table is interactive. Click on the headers to sort.

The mechanism for nitration using dinitrogen pentoxide involves the formation of an N-nitropyridinium intermediate, which then undergoes a ntnu.norsc.org sigmatropic shift of the nitro group to the C3 position. ntnu.noresearchgate.net

Selective Bromination at the C5-Position of the Pyridinone Ring

Achieving selective bromination at the C5 position is crucial. The electronic properties of the pyridinone ring, influenced by the existing nitro group and the N-phenyl substituent, direct the electrophilic substitution. Often, the synthesis starts with a pre-brominated precursor. For example, 2-amino-5-bromopyridine can be used as a starting material, which already contains the bromine atom at the desired C5 position. prepchem.comchemicalbook.com

Alternatively, direct bromination of a 3-nitropyridinone intermediate can be performed. The presence of the electron-withdrawing nitro group at C3 and the carbonyl group at C2 deactivates the ring towards electrophilic attack, but directs incoming electrophiles to the C5 position. N-Bromosuccinimide (NBS) is a commonly used reagent for such regioselective brominations.

Copper-promoted reactions have also been developed for the C5-selective bromination of quinoline (B57606) derivatives, using alkyl bromides as the bromine source. researchgate.netbeilstein-journals.orgbeilstein-journals.org These methods, which proceed via an aromatic electrophilic substitution mechanism, could potentially be adapted for pyridinone systems. beilstein-journals.orgbeilstein-journals.org

Multi-component Reactions (MCRs) for Polyfunctionalized 2-Pyridinones

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, offer an efficient pathway to complex molecules like polyfunctionalized 2-pyridinones. nih.gov These reactions are valued for their atom economy, reduced reaction times, and ability to quickly generate molecular diversity. nih.gov

One relevant strategy is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia. nih.govmdpi.com In this process, the dinitropyridone acts as a synthetic equivalent of unstable nitromalonaldehyde. nih.govmdpi.com While this specific reaction produces nitropyridines rather than pyridinones, it demonstrates the utility of MCRs in synthesizing highly substituted nitroaromatic heterocycles. The general principle involves the nucleophilic attack on the electron-deficient pyridone ring, leading to ring-opening and subsequent re-cyclization with the other components to form a new, functionalized ring system. mdpi.com

Table 2: Example of Three-Component Ring Transformation (TCRT)

| Pyridone Substrate | Component 2 | Component 3 | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 1-Methyl-3,5-dinitro-2-pyridone | Cyclohexanone | Ammonia | Methanol, 70°C | Cyclohexa[b]pyridine | nih.gov |

This table is interactive. Click on the headers to sort.

Adapting such MCR strategies to directly synthesize this compound would require the careful selection of starting materials that incorporate the necessary bromo, nitro, and phenyl functionalities.

Advanced Catalytic Approaches in 2-Pyridinone Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to construct complex molecular architectures with high efficiency and selectivity. The synthesis of the 2-pyridinone core is well-suited to these approaches.

Transition Metal-Catalyzed Ring Closure and Annulation

Transition metals like rhodium, palladium, and copper are powerful catalysts for constructing heterocyclic rings. These catalysts can facilitate C-H activation, cross-coupling, and annulation reactions to build the 2-pyridinone scaffold. For example, rhodium(III) catalysts are known to promote the oxidative coupling of acrylamides and alkynes to form substituted pyridones. nih.gov This process involves C-H activation of the acrylamide, insertion of the alkyne, and subsequent reductive elimination to close the ring. The functional group tolerance of these catalysts allows for the use of substrates already bearing some of the required substituents, which can then be further modified to obtain the final product. researchgate.net

Rhodium-Catalyzed Regioselective C–H Activation/Lossen Rearrangement/Annulation

A highly efficient and regioselective strategy for synthesizing trisubstituted 2-pyridones involves a rhodium-catalyzed cascade reaction. rsc.org This method combines C–H activation, Lossen rearrangement, and annulation between acrylamides and propargyl alcohols. The reaction is typically catalyzed by a rhodium complex such as [Cp*RhCl₂]₂.

The proposed mechanism begins with the rhodium-catalyzed C-H activation of the acrylamide. This is followed by coordination and insertion of the alkyne from the propargyl alcohol. A subsequent Lossen rearrangement and cyclization cascade leads to the formation of the 2-pyridinone ring with high regioselectivity. rsc.orgnih.gov This advanced methodology provides a powerful tool for the green and efficient synthesis of complex pyridone derivatives, potentially applicable to the construction of the this compound framework by using appropriately substituted starting materials. rsc.org

Reactivity and Transformation Pathways of 5 Bromo 3 Nitro 1 Phenylpyridin 2 1h One

Reactivity at the C5-Bromine Moiety.

The bromine atom at the C5 position of the pyridinone ring is a versatile handle for introducing a wide range of functional groups. The electron-withdrawing nature of the adjacent nitro group and the pyridinone ring system activates the C-Br bond, making it susceptible to various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at C5.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. In the case of 5-Bromo-3-nitro-1-phenylpyridin-2(1H)-one, the strong electron-withdrawing effect of the nitro group at C3, and to a lesser extent the carbonyl group of the pyridinone ring, significantly lowers the electron density of the ring. This electronic deficit makes the carbon atom attached to the bromine (C5) highly electrophilic and thus susceptible to attack by nucleophiles.

The general mechanism involves the attack of a nucleophile on the C5 carbon, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridinone ring and, importantly, onto the oxygen atoms of the nitro group. This delocalization provides a significant stabilizing effect. In the subsequent step, the bromide ion is eliminated as a leaving group, restoring the aromaticity of the ring and yielding the substituted product.

While specific studies on this compound are not extensively detailed in publicly accessible literature, the reactivity of analogous compounds like 5-bromo-1,2,3-triazines suggests that this reaction pathway is highly feasible. acs.orgresearchgate.net For these related heterocycles, reactions with nucleophiles such as phenols have been shown to proceed, indicating that various oxygen, nitrogen, and sulfur-based nucleophiles could potentially displace the bromine at the C5 position of the title compound. acs.org

Palladium-Catalyzed Cross-Coupling Reactions at C5.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C5-bromine bond in this compound is an ideal electrophilic partner for a variety of these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. mdpi.com

For this compound, a Suzuki-Miyaura coupling at the C5 position would involve its reaction with various aryl or alkyl boronic acids. The catalytic cycle generally begins with the oxidative addition of the C-Br bond to a Pd(0) complex. This is followed by transmetalation with the organoboron species (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Research on structurally similar compounds, such as 3,4,5-tribromo-2,6-dimethylpyridine, demonstrates the successful application of Suzuki-Miyaura coupling to introduce aryl groups onto brominated pyridine (B92270) rings. beilstein-journals.org Similarly, studies on other bromo-substituted heterocycles have shown that a wide variety of arylboronic acids can be used to generate novel derivatives. uzh.chnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction (Data is illustrative based on general knowledge of Suzuki-Miyaura reactions on similar substrates, as specific data for the title compound is not available.)

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Hypothetical >80 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Hypothetical >75 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | Hypothetical >70 |

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. This method is known for its tolerance of sensitive functional groups and the stability of the organostannane reagents.

In a potential Stille coupling with this compound, the C5-bromine would react with an organostannane like tributyl(vinyl)stannane or tributyl(phenyl)stannane. The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. Studies on bromo-1-methylpyridinium salts have demonstrated that Stille couplings can be successfully employed to form C-C bonds with various heteroarylstannanes, suggesting this method's applicability to the title compound. researchgate.net

Table 2: Representative Stille Coupling Reaction (Data is illustrative based on general knowledge of Stille couplings on similar substrates, as specific data for the title compound is not available.)

| Entry | Organostannane | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | Tributyl(vinyl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | DMF | Hypothetical >70 |

| 2 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | Hypothetical >65 |

| 3 | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | - | Dioxane | Hypothetical >60 |

The Negishi coupling reaction forms carbon-carbon bonds by coupling an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org Organozinc reagents are among the more reactive organometallics used in cross-coupling, often allowing for reactions to occur under mild conditions. wikipedia.org

A Negishi coupling involving this compound would enable the introduction of various alkyl, aryl, or vinyl groups at the C5 position. The reaction with an alkylzinc reagent, for instance, would proceed via the standard catalytic cycle. This reaction is particularly useful for creating sp²-sp³ carbon-carbon bonds. The general applicability of Negishi coupling to bromo-substituted pyridines has been established, making it a viable strategy for the functionalization of this compound. wikipedia.org

Table 3: Representative Negishi Coupling Reaction (Data is illustrative based on general knowledge of Negishi couplings on similar substrates, as specific data for the title compound is not available.)

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | Ethylzinc bromide | Pd(dppf)Cl₂ | - | THF | Hypothetical >85 |

| 2 | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | Hypothetical >80 |

| 3 | Allylzinc bromide | Ni(acac)₂ | PPh₃ | DMA | Hypothetical >70 |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. frontiersin.org This reaction is a cornerstone for the synthesis of substituted alkenes. frontiersin.org

For this compound, a Heck reaction would involve its coupling with an alkene, such as styrene (B11656) or an acrylate, to introduce a vinyl group at the C5 position. The catalytic cycle involves oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. The versatility of the Heck reaction has been demonstrated in a wide array of contexts, including on complex heterocyclic substrates, suggesting its potential for modifying the title compound. rug.nlmdpi.com

Table 4: Representative Heck-Type Reaction (Data is illustrative based on general knowledge of Heck reactions on similar substrates, as specific data for the title compound is not available.)

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | Hypothetical >75 |

| 2 | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Hypothetical >80 |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | Hypothetical >65 |

Reactivity of the C3-Nitro Group

The nitro group is a pivotal functional group in synthetic chemistry, primarily due to its powerful electron-withdrawing capabilities and its ability to be transformed into other valuable functionalities, most notably the amino group. mdpi.com In the context of the this compound scaffold, the C3-nitro group deactivates the pyridinone ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack. nih.gov

A key transformation of aromatic nitro compounds is their reduction to the corresponding primary amines. This conversion is fundamental in multi-step syntheses, as the resulting amine group serves as a versatile handle for introducing further molecular complexity. The challenge often lies in achieving chemoselectivity, where the nitro group is reduced without affecting other sensitive functionalities, such as the C-Br bond in the target molecule.

Catalytic transfer hydrogenation is a widely employed and effective method for this purpose. Various catalyst systems have been developed to ensure high yields and selectivity. For instance, palladium-based catalysts are highly effective for the hydrogenation of nitroarenes. In a representative procedure, a nitroarene can be hydrogenated using a palladium catalyst on a support like iron oxide (Pd@Fe3O4) with tetrahydroxydiboron (B82485) (THDB) in water, achieving excellent conversion to the corresponding aniline (B41778) derivative. nih.gov This method demonstrates broad functional group tolerance.

Another established method is catalytic hydrogenation using hydrogen gas in the presence of a noble metal catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C). google.com These reactions are typically carried out under controlled pressure and temperature to ensure the selective reduction of the nitro group while preserving other reducible groups. For complex pharmaceutical intermediates, such as N-4-nitrophenyl nicotinamide, selective hydrogenation of the nitro group has been successfully achieved in a micro-packed bed reactor using a stabilized palladium nanoparticle catalyst, yielding the primary amine quantitatively. mit.edu This highlights the sophisticated control achievable in modern catalytic processes, which is directly applicable to the selective reduction of this compound to 3-Amino-5-bromo-1-phenylpyridin-2(1H)-one.

| Catalyst/Reagent | Hydrogen Source | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Pd@Fe3O4 | Tetrahydroxydiboron (THDB) | Water | 80 °C, 1 h | nih.gov |

| 5% Pt/C or 5% Pd/C | H2 gas | Methanol or Tetrahydrofuran | 60-120 °C, 10-18 bar | google.com |

| Stabilized Pd Nanoparticles | H2 gas | Flow reactor setup | Controlled P, T, and residence time | mit.edu |

The nitro group plays a strategic role in multi-step organic synthesis beyond being a simple precursor to an amine. Its strong activating effect can facilitate nucleophilic aromatic substitution or cycloaddition reactions on the pyridinone ring. nih.gov For example, the presence of a nitro group on a pyridone ring renders the system sufficiently electron-deficient to act as a dienophile in Diels-Alder reactions, leading to the formation of complex fused aza-heterocycles. nih.gov

Furthermore, the transformation of the nitro group is often a critical step in a longer synthetic sequence. The timing of the nitro reduction is crucial; for instance, in the synthesis of m-bromoaniline from benzene, nitration is performed first to install a meta-directing group, followed by bromination, and finally, reduction of the nitro group. Performing the reduction earlier would yield an ortho,para-directing amino group, leading to the wrong isomer. lumenlearning.com Similarly, in syntheses involving this compound, the nitro group can be carried through several steps to influence reactivity and direct subsequent functionalizations before its eventual conversion to an amine or another group. Highly functionalized dinitropyridones have been shown to undergo three-component ring transformations, acting as synthetic equivalents for unstable intermediates like nitromalonaldehyde, to produce other complex nitro-substituted aromatic compounds. nih.gov

Reactivity of the Pyridinone Ring System

The pyridinone ring is an important scaffold in medicinal chemistry and materials science. Direct functionalization of its C-H bonds is an atom-economical and efficient strategy for generating derivatives. nih.govnih.gov The regioselectivity of these reactions is governed by the electronic properties of the ring, the presence of directing groups, and the specific catalyst system employed. For an N-substituted pyridinone, the C6 position is often targeted for functionalization due to its proximity to the ring nitrogen and the influence of the N-substituent.

Transition-metal catalysis has enabled the selective functionalization of various positions on the pyridinone ring. While the C2 position is often readily functionalized due to its proximity to the nitrogen atom, achieving selectivity at more distal positions like C3, C4, or C6 requires carefully designed catalytic systems. nih.gov

Nickel-based catalytic systems have emerged as powerful tools for C-H bond activation. A notable system for the C6-alkylation and alkenylation of 2-pyridone derivatives involves the use of a nickel(0) catalyst in combination with a Lewis acid cocatalyst, such as trimethylaluminum (B3029685) (AlMe3). This dual catalytic system operates through the coordination of the Lewis acid to the carbonyl oxygen of the pyridinone. This coordination enhances the reactivity and directs the nickel catalyst to regioselectively activate the C(6)-H bond, likely via an oxidative addition mechanism. The activated intermediate can then react with various alkenes and alkynes to install alkyl or alkenyl substituents at the C6 position. This method provides a direct route to C6-functionalized pyridinones from simple starting materials.

Palladium catalysis is a cornerstone of modern C-H functionalization chemistry. For 2-pyridones, palladium-catalyzed oxidative olefination (a Heck-type reaction) allows for the direct introduction of alkenyl groups. The regioselectivity of this reaction is highly dependent on the substrate's substitution pattern and the specific ligands used. While simple N-protected 2-pyridones often show a preference for functionalization at the C5 position, the introduction of substituents at other positions can switch the selectivity.

The mechanism generally involves a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate, which then undergoes migratory insertion with an olefin followed by β-hydride elimination to yield the product and regenerate the active catalyst. The process requires an oxidant, such as copper(II) acetate (B1210297) or silver carbonate, to turn over the catalytic cycle. This methodology has been successfully applied to a broad scope of pyridone substrates, including brominated ones, demonstrating its utility for functionalizing molecules like this compound.

| Reaction Type | Catalyst System | Position | Coupling Partner | Key Features |

|---|---|---|---|---|

| C-H Alkylation/Alkenylation | Nickel(0) / AlMe3 | C(6) | Alkenes, Alkynes | Lewis acid directed regioselectivity. |

| Oxidative Olefination | Palladium(II) | C(3) or C(5) | Acrylates, Styrenes | Substrate-controlled regioselectivity. |

| Oxidative Arylation | Palladium(II) | C(3) or C(5) | Polyfluorobenzenes | Requires an oxidant (e.g., Ag2CO3). |

Regioselective C–H Functionalization of Pyridinones[19][23][24][25].

Ligand-Controlled Site Selectivity in C–H Activation

The regioselectivity of C–H activation in molecules such as this compound is profoundly influenced by the choice of ligand in transition metal-catalyzed reactions, particularly with palladium catalysts. nih.govnih.gov The electronic and steric properties of the ligand can dictate which C–H bond in the substrate becomes the reactive site. In the context of N-phenyl-2-pyridones, C–H activation can potentially occur at the ortho-position of the N-phenyl ring or at the C3, C4, or C6 positions of the pyridinone ring. rsc.org

The presence of both a bromine atom at the C5 position and a nitro group at the C3 position of the pyridinone ring in this compound introduces significant electronic and steric factors. The nitro group is strongly electron-withdrawing, which can decrease the electron density of the pyridinone ring and influence its reactivity in C–H activation processes. nih.gov Conversely, the bulky bromine atom can sterically hinder access to the adjacent C4 and C6 positions.

Ligands play a crucial role in overcoming these inherent biases and achieving site selectivity. For instance, the use of different pyridine-pyridone ligands with varying bite angles has been shown to lead to divergent reactivity pathways in palladium-catalyzed C–H activation of carboxylic acids. thieme-connect.comnih.gov Specifically, a five-membered chelating ligand can favor one reaction pathway, while a six-membered chelating ligand can direct the reaction towards a different product. thieme-connect.com This principle of ligand-controlled selectivity is applicable to substrates like this compound.

Research has demonstrated that 2-pyridone ligands can accelerate palladium-catalyzed C–H activation by stabilizing the palladium catalyst and lowering the transition-state energy of the C–H bond cleavage. nih.gov By carefully selecting a ligand with the appropriate steric bulk and electronic properties, it is possible to direct the C–H activation to a specific site, even in the presence of multiple potential reaction centers. For example, a sterically demanding ligand might favor activation of the less hindered ortho-position of the N-phenyl group, while a ligand with specific electronic properties might promote activation at one of the positions on the pyridinone ring.

The interplay between the substrate's electronic and steric properties and the ligand's characteristics is a key determinant of the reaction's outcome. The development of novel ligands continues to be an active area of research, aiming to provide chemists with a toolbox to control the regioselectivity of C–H functionalization reactions for complex molecules like this compound. nih.gov

| Factor | Description | Potential Impact on this compound |

|---|---|---|

| Ligand Bite Angle | The angle between the two coordinating atoms of a bidentate ligand. | Can lead to divergent reaction pathways, favoring either phenyl or pyridinone C–H activation. thieme-connect.comnih.gov |

| Ligand Steric Bulk | The size of the ligand. | A bulky ligand may favor the less sterically hindered ortho-position of the N-phenyl ring. |

| Ligand Electronics | The electron-donating or -withdrawing properties of the ligand. | Can influence the reactivity of the palladium catalyst and its preference for electron-rich or -poor C–H bonds. |

| Substrate Electronics | The electron density at different positions of the substrate molecule. | The electron-withdrawing nitro group at C3 deactivates the pyridinone ring, potentially favoring activation of the N-phenyl ring. nih.gov |

| Substrate Sterics | The spatial arrangement of atoms in the substrate. | The bromine atom at C5 may sterically hinder C–H activation at the adjacent C4 and C6 positions. |

Stability and Degradation Pathways of Brominated and Nitrated Pyridinones

The stability of this compound is influenced by the presence of both the bromine and nitro substituents on the pyridinone ring. Brominated organic compounds can be susceptible to degradation under certain conditions. For instance, some brominated flame retardants have been shown to undergo microbial degradation. mdpi.com While the specific degradation pathways for this compound have not been extensively studied, general principles of organic chemistry suggest potential routes.

The carbon-bromine bond can be cleaved through various mechanisms, including nucleophilic substitution and reductive dehalogenation. The presence of the electron-withdrawing nitro group could potentially make the pyridinone ring more susceptible to nucleophilic attack, which might lead to the displacement of the bromide ion.

The nitro group itself can also be a site of reactivity. Under reducing conditions, the nitro group can be reduced to an amino group. Furthermore, nitrated aromatic compounds can undergo photochemical degradation. The high electron deficiency of the pyridinone ring in nitropyridones makes them effective dienophiles in Diels-Alder reactions, which represents a potential transformation pathway rather than degradation. nih.gov In some cases, this reactivity can be followed by the elimination of nitrous acid. nih.gov

| Functional Group | Potential Pathway | Description |

|---|---|---|

| Bromo | Nucleophilic Substitution | Displacement of the bromide ion by a nucleophile. |

| Bromo | Reductive Dehalogenation | Removal of the bromine atom with the addition of hydrogen. |

| Nitro | Reduction | Conversion of the nitro group to an amino group. |

| Nitro | Photochemical Degradation | Breakdown of the molecule upon exposure to light. |

| Pyridinone Ring | Diels-Alder Reaction | The electron-deficient ring acts as a dienophile in cycloaddition reactions. nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A full NMR analysis, including 1D (¹H, ¹³C, ¹⁵N) and 2D techniques, would be essential to confirm the connectivity and spatial arrangement of atoms within 5-Bromo-3-nitro-1-phenylpyridin-2(1H)-one.

Detailed ¹H NMR Chemical Shift Analysis and Coupling Patterns

A ¹H NMR spectrum would provide information on the chemical environment of all protons in the molecule. For this compound, one would expect to observe distinct signals for the protons on the pyridinone ring and the phenyl ring. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the anisotropic effect of the phenyl ring. The protons on the pyridinone ring would likely appear as doublets, with their coupling constants (J) revealing their ortho relationship. The protons of the phenyl group would exhibit a more complex splitting pattern, characteristic of a monosubstituted benzene ring.

However, a search for experimental ¹H NMR data for this compound did not yield specific chemical shifts or coupling constants.

¹³C NMR Chemical Shift Assignments and Substituent Effects

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would be highly informative about the electronic environment of the carbons. The carbonyl carbon of the pyridinone ring would be expected at a significantly downfield shift (typically >160 ppm). The carbons attached to the bromine and nitro groups would also have their chemical shifts influenced by these substituents. The phenyl carbons would show a characteristic pattern of signals.

Specific ¹³C NMR chemical shift assignments for this compound are not available in the reviewed literature.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C NMR spectra, a series of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of protons on the pyridinone and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which could help in determining the preferred conformation of the phenyl group relative to the pyridinone ring.

Detailed analysis based on experimental 2D NMR data for this compound could not be performed due to the lack of published spectra.

¹⁵N NMR Spectroscopy for Nitrogen-Containing Heterocycles

No experimental ¹⁵N NMR data for this compound was found in the conducted search.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (C₁₁H₇BrN₂O₃), HRMS would be expected to show a molecular ion peak corresponding to its calculated exact mass, along with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

A specific high-resolution mass spectrum for this compound was not located in the available literature, and therefore, an experimental determination of its molecular formula cannot be presented here.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

The C=O stretch of the pyridinone ring (typically around 1650-1700 cm⁻¹).

The asymmetric and symmetric stretches of the nitro group (NO₂) (around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

C-N and C-Br stretching vibrations.

Aromatic C-H and C=C stretching vibrations from both the pyridinone and phenyl rings.

While the IR spectrum for the related compound 5-Bromo-3-nitro-2-pyridone is available, specific experimental IR data for this compound could not be found.

X-ray Crystallography for Solid-State Structural Determination

Information regarding the precise three-dimensional arrangement of atoms, bond lengths, and bond angles for this compound is not currently available in published crystallographic literature. X-ray crystallography is the definitive method for determining the solid-state structure of a molecule, and without such a study, any discussion of its specific molecular conformation, tautomerism in the solid state, and intermolecular packing would be speculative.

A definitive analysis of the molecular conformation, including the dihedral angles between the phenyl and pyridinone rings, and the specific tautomeric form adopted by the molecule in the crystal lattice is not possible without experimental crystallographic data. While related pyridinone structures, such as 5-methyl-1-phenylpyridin-2(1H)-one, have been studied and show a non-planar arrangement between the phenyl and pyridinone rings, these findings cannot be directly extrapolated to the title compound due to the influence of the bromo and nitro substituents on electronic and steric properties.

A description of the intermolecular forces, such as hydrogen bonding, halogen bonding, or π-stacking, that govern the crystal packing of this compound cannot be provided. The arrangement of molecules in the crystal lattice, which dictates properties like solubility and melting point, remains uncharacterized in the absence of a determined crystal structure.

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 3 Nitro 1 Phenylpyridin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict a wide range of molecular properties.

Electronic Structure, Charge Distribution, and Reactivity Descriptors

A DFT analysis of 5-bromo-3-nitro-1-phenylpyridin-2(1H)-one would provide fundamental insights into its electronic characteristics. The calculation would begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be determined.

The electronic structure analysis would involve the examination of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.

Charge distribution analysis, often visualized using molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-deficient regions of the molecule. In this compound, the nitro group and the oxygen of the pyridinone ring are expected to be highly electronegative, creating regions of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential would be prone to nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more quantitative measure of reactivity than MEP maps alone.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the polarizability of the molecule. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic power of a molecule. |

This table represents the type of data that would be generated from a DFT study.

Energetic Landscape of Reaction Pathways and Transition State Analysis

DFT calculations are instrumental in mapping the energetic landscape of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules. By calculating the energies of reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed.

Transition state analysis is a critical component of these studies. A transition state is the highest energy point along the reaction pathway and its structure provides insights into the mechanism of the reaction. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. For instance, a study could investigate the nucleophilic substitution of the bromo group, identifying the transition state structure and the energy barrier for this process.

Tautomeric Equilibrium and Stability in Pyridinones

Pyridinones can exist in different tautomeric forms, primarily the keto (-C=O) and enol (-OH) forms. DFT calculations can be used to determine the relative stability of the tautomers of this compound. By calculating the total electronic energy of each tautomer, the more stable form can be identified. The energy difference between the tautomers allows for the prediction of their equilibrium populations. Such studies have been performed on related pyridinone systems, providing valuable information on their structural preferences.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, providing a trajectory of their positions and velocities.

This trajectory can be analyzed to understand the molecule's conformational flexibility . Of particular interest would be the rotation around the single bond connecting the phenyl group to the nitrogen atom of the pyridinone ring. The simulation would reveal the preferred dihedral angles and the energy barriers to rotation, providing a comprehensive picture of the molecule's conformational landscape. This information is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as biological targets.

Molecular Docking Simulations with Mechanistic Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Prediction of Ligand-Target Binding Modes and Interactions

In a hypothetical molecular docking study, this compound would be docked into the active site of a relevant biological target. The choice of target would depend on the intended application of the compound. For example, if it were being investigated as an anticancer agent, it might be docked against a specific kinase or other enzyme involved in cancer progression.

The docking simulation would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key ligand-target interactions , such as:

Hydrogen bonds: The nitro group and the carbonyl oxygen of the pyridinone are potential hydrogen bond acceptors, while the N-H of the pyridinone (in its tautomeric form) could act as a donor.

Halogen bonds: The bromine atom could participate in halogen bonding with electron-rich atoms in the protein's active site.

π-π stacking: The phenyl and pyridinone rings could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: The phenyl ring and other nonpolar parts of the molecule could form favorable hydrophobic interactions within the binding pocket.

A typical output from a docking study would include a table summarizing these interactions and the predicted binding energy.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Example Kinase | (Predicted Value) | (e.g., Lys72, Asp184) | (e.g., Hydrogen bond, Halogen bond) |

| Example Enzyme | (Predicted Value) | (e.g., Phe265, Tyr301) | (e.g., π-π stacking, Hydrophobic) |

This table illustrates the kind of data that would be generated from a molecular docking study.

Validation of Docking Results through Molecular Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. However, docking is a static representation of the binding event. To validate the stability and dynamics of a docked complex, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the interactions and the conformational changes that may occur. nih.gov

For various pyridine (B92270) and pyrimidinone derivatives, MD simulations have been crucial in validating docking poses. nih.gov For instance, in studies of substituted pyridine derivatives as enzyme inhibitors, MD simulations have been used to confirm the stability of the ligand within the active site of the target protein. nih.gov These simulations can reveal whether the key interactions predicted by docking are maintained over a period of nanoseconds. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone is often calculated to assess the stability of the complex. A stable RMSD throughout the simulation suggests a stable binding mode.

Furthermore, MD simulations can elucidate the role of water molecules in the binding site and identify critical hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. nih.gov By analyzing the trajectory of the simulation, researchers can gain a more accurate understanding of the binding mechanism, which is a significant refinement over the static picture provided by molecular docking alone. nih.gov For a molecule like this compound, MD simulations would be essential to confirm the stability of its docked pose within a specific biological target, ensuring that the predicted binding mode is energetically favorable and conformationally stable over time.

| Parameter | Description | Significance in Validation |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the ligand and protein in the simulation compared to the initial docked pose. | A low and stable RMSD value indicates that the ligand remains bound in a stable conformation within the active site. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time. | Confirms the persistence of key hydrogen bonding interactions predicted by docking, which are crucial for binding affinity. |

| Interaction Energy Calculation | Computes the binding free energy between the protein and the ligand throughout the simulation. | Provides a more accurate estimation of binding affinity compared to docking scores and can confirm the energetic favorability of the binding. nih.gov |

| Cluster Analysis | Groups similar conformations of the ligand-protein complex that occur during the simulation. | Identifies the most populated and stable binding poses, validating the initial docking prediction if it falls within the major cluster. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis of Pyridinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) extends this by considering the 3D properties of the molecules, such as their shape and electrostatic fields. mdpi.comsemanticscholar.org These models are invaluable for predicting the activity of new compounds and for understanding the structural requirements for biological activity. Numerous QSAR and 3D-QSAR studies have been conducted on pyridinone derivatives, providing insights that are applicable to this compound. mdpi.comnih.gov

For example, 3D-QSAR studies on pyridin-2-one derivatives as mIDH1 inhibitors have successfully built models with good predictive ability. mdpi.com These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA includes additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The resulting contour maps from these analyses highlight regions where modifications to the chemical structure would likely lead to an increase or decrease in activity. researchgate.net

The ultimate goal of QSAR and 3D-QSAR studies is to understand how specific structural features of a molecule influence its mechanism of action at a molecular level. For pyridinone derivatives, these studies have revealed critical insights into their interactions with various biological targets.

The electronic and steric properties of substituents on the pyridinone ring are often found to be key determinants of activity. nih.gov For instance, in a QSAR study of 4-pyridone derivatives for their antimalarial activity, the electronic potential, dipolar momentum, partition coefficient, and molar refractivity were identified as important descriptors. nih.gov This suggests that the distribution of charge and the size and polarizability of the substituents play a significant role in the binding of these compounds to their target.

For this compound, the structural features of interest would include:

The Bromo Group at Position 5: This bulky and electronegative group can influence the steric and electronic profile of the molecule. 3D-QSAR contour maps for similar compounds often indicate that bulky, electronegative groups in this region can be favorable for activity, potentially through halogen bonding or by occupying a specific hydrophobic pocket in the target's active site.

The Nitro Group at Position 3: The strongly electron-withdrawing nature of the nitro group significantly impacts the electronic distribution of the pyridinone ring. This can be crucial for forming specific interactions, such as hydrogen bonds or electrostatic interactions, with amino acid residues in the active site.

The Phenyl Group at Position 1: The presence of the N-phenyl group introduces a large, hydrophobic moiety. Its orientation and substitution pattern can be critical for activity. QSAR studies on similar N-substituted pyridinones often highlight the importance of this group for establishing hydrophobic or pi-stacking interactions with the target protein. frontiersin.org

By analyzing the correlation between these structural features and the biological activity of a series of related compounds, a mechanistic hypothesis can be developed. For example, if compounds with electron-withdrawing groups at the 3-position consistently show higher activity, it can be inferred that this feature is important for a specific interaction within the binding site that drives the compound's mechanism of action.

| Structural Feature of this compound | Potential Influence on Mechanistic Activity | Relevant QSAR/3D-QSAR Descriptors |

| 5-Bromo substituent | Can participate in halogen bonding; contributes to steric bulk and hydrophobicity. | Steric fields (CoMFA), Hydrophobic fields (CoMSIA), Molar Refractivity. |

| 3-Nitro substituent | Strong electron-withdrawing group, influencing ring electronics; potential hydrogen bond acceptor. | Electrostatic fields (CoMFA/CoMSIA), Electronic parameters (e.g., Hammett constants). |

| 1-Phenyl substituent | Provides a large hydrophobic surface for potential pi-stacking or hydrophobic interactions. | Hydrophobic fields (CoMSIA), Steric fields (CoMFA). |

| Pyridin-2-one core | Acts as a scaffold and can form key hydrogen bonds with the target protein. frontiersin.org | Hydrogen bond donor/acceptor fields (CoMSIA). |

Mechanistic Investigations of Biological Interactions in Vitro and Computational

Structure-Activity Relationship (SAR) Studies of Pyridinone Derivatives

The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov Its utility stems from the ease of functionalization at multiple positions (N1, C3, C4, C5, and C6), allowing for the fine-tuning of physicochemical properties and target-specific interactions. nih.govfrontiersin.org

The pattern of substitution on the pyridinone ring significantly influences the pharmacological properties and therapeutic applications of its derivatives. nih.gov

N1 Position: The substituent at the N1 position is crucial for modulating lipophilicity and establishing key interactions within target binding sites. In 5-Bromo-3-nitro-1-phenylpyridin-2(1H)-one, the N1-phenyl group provides a large, hydrophobic scaffold that can engage in π-π stacking or hydrophobic interactions. In the context of cannabinoid receptor type 2 (CB2R) agonists, for example, an N1-phenyl group is a common feature, with substitutions on this ring further refining activity. nih.gov

C3 Position: Modifications at the C3 and C4 positions have been shown to be critical for the antiviral activity of certain pyridinone derivatives. nih.gov The C3 position often accommodates groups that can act as hydrogen bond acceptors or donors, or introduce specific electronic properties. The 3-nitro group in the title compound is a potent electron-withdrawing group, which dramatically alters the electronic character of the ring.

C4 Position: While unsubstituted in the title compound, the C4 position is a key site for modification in many pyridinone series. For instance, in a series of pyrazolo[1,5-a]pyridine (B1195680) inhibitors of HIV-1 Reverse Transcriptase, the introduction of bromo or methyl substituents at the C4-position improved inhibitory activity. mdpi.com

C5 Position: The C5 position is frequently modified to alter the steric and electronic profile of the molecule. Halogenation at this position is a common strategy. The 5-bromo substituent contributes to the molecule's lipophilicity and introduces the potential for halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

C6 Position: The C6 position, often substituted with small alkyl groups in many active series, can influence solubility and interactions with the target protein. nih.gov For example, in a series of Pim-1 kinase inhibitors, substitutions at this position were explored to optimize potency. researchgate.net

The following table illustrates the hypothetical influence of substituents at key positions of the pyridinone ring on the inhibitory concentration (IC50) against a generic kinase, based on general SAR principles.

| Compound | R1 (N1-Substituent) | R3 (C3-Substituent) | R5 (C5-Substituent) | Hypothetical IC50 (nM) |

|---|---|---|---|---|

| Parent | -H | -H | -H | >10000 |

| Analog 1 | -Phenyl | -H | -H | 5250 |

| Analog 2 | -Phenyl | -NO2 | -H | 850 |

| Analog 3 | -Phenyl | -H | -Br | 1200 |

| This compound | -Phenyl | -NO2 | -Br | 150 |

The specific substituents of this compound are critical determinants of its biological profile.

The 5-Bromo group serves multiple functions. As a halogen, it increases the lipophilicity of the molecule, which can enhance membrane permeability and access to intracellular targets. Furthermore, bromine can participate in halogen bonding, an interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein target. This can contribute significantly to binding affinity and selectivity. The presence of a bromo substituent has been associated with high antimicrobial activity in other heterocyclic systems. nih.gov For example, a bromo-substituted compound in a series of nitro-containing pyrroles showed enhanced activity, which was attributed to both electronic effects and improved lipophilicity. mdpi.com

The 3-Nitro group is a powerful electron-withdrawing group that dramatically influences the electronic properties of the pyridinone ring through both inductive and resonance effects. researchgate.netmdpi.com This electronic modulation can be crucial for binding to target enzymes. The nitro group can also act as a hydrogen bond acceptor, forming key interactions in a protein's binding pocket. mdpi.com In some contexts, the nitro group can be considered a "toxicophore" as it can be metabolically reduced to reactive intermediates like nitroso and hydroxylamine (B1172632) species. cambridgemedchemconsulting.com This reactivity can be harnessed for specific therapeutic effects, but also raises potential concerns. The presence of nitro groups has been shown to be critical for the activity of numerous antimicrobial and antiviral compounds. nih.govmdpi.com

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by exchanging a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com

For the 3-nitro group , several bioisosteric replacements are commonly considered:

Cyano (-CN) group: Like the nitro group, the cyano group is strongly electron-withdrawing and can act as a hydrogen bond acceptor. Its linear geometry is, however, distinct from the trigonal planar nitro group.

Trifluoromethyl (-CF3) group: This group is a classic bioisostere for the nitro group. It is strongly electron-withdrawing and highly lipophilic, but it is metabolically much more stable and does not typically form reactive metabolites in the same way a nitro group can. cambridgemedchemconsulting.com

Sulfonamide (-SO2NH2) or N-substituted sulfonamide (-SO2NHR) groups: These groups can mimic the hydrogen bonding capabilities and electronic influence of the nitro group.

For the 5-bromo group , common bioisosteres include:

Other halogens (-Cl, -F): Chlorine is sterically smaller but has similar electronic properties, while fluorine is much smaller and more electronegative, which can alter local electronic environments and block metabolic oxidation.

Methyl (-CH3) group: This group can mimic the steric bulk of a bromine atom and increase lipophilicity, but it lacks the ability to form halogen bonds.

Trifluoromethyl (-CF3) group: This can also serve as a bioisostere for bromine, offering similar steric bulk and high lipophilicity, but with very different electronic properties.

Enzyme Inhibition Studies and Mechanism of Action

Based on the extensive literature on pyridinone derivatives, this compound is predicted to interact with key enzymes involved in viral replication and cancer epigenetics.

Pyridinone derivatives are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govosti.gov NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 RT enzyme, located approximately 10 Å from the polymerase active site. nih.gov This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting the polymerization of viral DNA. nih.gov

The inhibition by pyridinone NNRTIs is typically noncompetitive with respect to the deoxynucleotide triphosphate (dNTP) substrate. nih.gov The specific potency of these inhibitors is often dependent on the template-primer sequence being transcribed. nih.gov The N1-phenyl ring of this compound would likely occupy this hydrophobic NNRTI binding pocket, while the bromo and nitro substituents would interact with specific residues lining the pocket, influencing the binding affinity and residence time of the inhibitor. The presence of a 5-bromo substituent on a pyridyl ring has been noted in other potent non-nucleoside inhibitors of HIV-1 RT. nih.gov

| Parameter | Value |

|---|---|

| Target Enzyme | HIV-1 Reverse Transcriptase (Wild-Type) |

| Inhibition Type | Noncompetitive (Allosteric) |

| Hypothetical IC50 | 0.15 µM |

| Hypothetical Ki | 0.07 µM |

A large and potent class of inhibitors for the histone methyltransferase EZH2 is based on the 2-pyridone scaffold. nih.govnih.gov EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences gene expression by methylating histone H3 at lysine (B10760008) 27 (H3K27). nih.govnih.gov

The 2-pyridone EZH2 inhibitors act via a SAM-competitive mechanism of action. nih.govnih.gov The 2-pyridone "warhead" is crucial for this activity, as it occupies part of the binding site for the S-adenosyl-L-methionine (SAM) cofactor. nih.gov The rest of the molecule, including the N1-phenyl ring and its substituents in the case of the title compound, extends into the substrate-binding site, making additional interactions that determine the inhibitor's potency and selectivity. nih.gov The N1-phenyl group could fit into the pocket typically occupied by the substrate, while the 3-nitro and 5-bromo groups could form specific interactions with residues in the active site, enhancing binding affinity. Many potent EZH2 inhibitors feature a central (hetero)aromatic ring linked to the 2-pyridone moiety. nih.gov

| Parameter | Value |

|---|---|

| Target Enzyme | Enhancer of Zeste Homolog 2 (EZH2) |

| Inhibition Type | SAM-Competitive |

| Hypothetical IC50 | 25 nM |

| Hypothetical Ki | 10 nM |

Modulation of γ-Secretase Activity

A comprehensive search of scientific databases and peer-reviewed literature did not yield any specific studies investigating the modulation of γ-secretase activity by this compound. Consequently, there is no available data to report on its effects on this enzyme complex.

Inhibition of PIM-1 Kinase

There is currently no published research detailing the inhibitory effects of this compound on PIM-1 kinase. The interaction between this specific compound and the PIM-1 kinase has not been characterized in the available scientific literature.

Inhibition of Isocitrate Dehydrogenase (IDH)

Investigations into the inhibitory activity of this compound against isocitrate dehydrogenase (IDH) have not been reported in the available scientific literature. While the pyridinone scaffold has been generally explored in medicinal chemistry for developing IDH1 inhibitors through scaffold hopping approaches, no specific data exists for this particular bromo- and nitro-substituted compound. nih.gov

Inhibition of α-Amylase and α-Glucosidase

A review of the literature found no specific evidence or studies concerning the inhibitory effects of this compound on the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase. nih.gov Therefore, its potential as an inhibitor for these enzymes remains uninvestigated.

Interactions with Cannabinoid Receptor Type 2 (CB2R)

While direct studies on this compound are not available, the 2-pyridone scaffold, which forms the core of this molecule, has been identified as a promising structure for the design of agonists for the Cannabinoid Receptor Type 2 (CB2R). nih.gov The CB2R is a G protein-coupled receptor primarily expressed in peripheral tissues, particularly in immune cells, and its activation is associated with analgesic and anti-inflammatory effects. nih.gov

Research into N-aryl-2-pyridone-3-carboxamide derivatives has shown that the 2-pyridone ring can serve as a suitable scaffold for designing CB2R agonists. nih.gov These studies suggest that the pyridone core provides optimal lipophilicity for ligand design and can engage in key interactions within the receptor's binding pocket. nih.gov The activity of such compounds highlights the potential of the 2-pyridone chemical class, including derivatives like this compound, as modulators of CB2R, although specific evaluation is required.

Molecular-Level Insights into Ligand-Protein Interactions

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions

Direct molecular docking or crystallographic studies of this compound with the aforementioned protein targets are not available. However, insights can be drawn from computational studies on structurally related 2-pyridone derivatives interacting with the CB2R. nih.gov

Molecular docking studies of 2-pyridone-based CB2R agonists indicate that the central pyridone core typically orients itself within the center of the orthosteric binding site. nih.gov The interactions are characterized by a combination of hydrophobic and π-π stacking interactions. For instance, the pyridone ring has been predicted to form hydrophobic contacts with key amino acid residues. nih.gov

The specific substituents on the this compound molecule would further define its interaction profile. The nitro group (–NO2), being a strong electron-withdrawing group, can act as a hydrogen bond acceptor and influence the electronic distribution of the aromatic system. svedbergopen.commdpi.comresearchgate.net The bromine atom at the 5-position can participate in halogen bonding and other hydrophobic interactions. The N-phenyl ring introduces a significant hydrophobic component and potential for π-π stacking with aromatic residues like phenylalanine or tyrosine in a protein's binding site.

A summary of predicted interactions for a related 2-pyridone scaffold within the CB2R binding site is presented below.

| Interaction Type | Interacting Residue (Example) | Role of Ligand Moiety |

| Hydrophobic Interaction | Valine (V113), Valine (V261) | Pyridone Core |

| π-π Stacking | Phenylalanine (F117, F183) | Pyridone Core |

| Hydrogen Bonding (Potential) | Arginine (Arg¹⁰⁶) | Nitro Group Oxygen |

| Hydrophobic/Halogen Bonding | - | Bromo Group |

| Hydrophobic/π-π Stacking | - | N-Phenyl Group |

This table is illustrative of potential interactions based on studies of the 2-pyridone scaffold and general chemical principles. Specific interactions for this compound have not been empirically determined.

These computational predictions suggest that the 2-pyridone scaffold can effectively anchor a molecule within a binding pocket, with its substituents modulating the affinity and specificity through a network of hydrogen bonds and hydrophobic contacts. nih.gov

Conformational Changes Induced by Ligand Binding

Currently, there is a notable absence of publicly available scientific literature detailing the specific conformational changes induced by the binding of this compound to any biological target. While computational and in vitro studies are standard methodologies to elucidate such interactions, specific research focusing on this particular compound has not been published in accessible scholarly databases.

Understanding the conformational dynamics upon ligand binding is crucial for deciphering the mechanism of action of any bioactive compound. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryogenic electron microscopy (cryo-EM) provide atomic-level insights into these structural rearrangements. Furthermore, computational methods like molecular dynamics simulations can predict the flexibility of the protein and the ligand in a simulated physiological environment, offering a dynamic view of the binding event.